

In-Depth Technical Guide to Tyrosinase (206-214) Peptide

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Compound of Interest

Compound Name: Tyrosinase (206-214), human

Cat. No.: B066410

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the Tyrosinase (206-214) peptide, a key epitope in melanoma immunotherapy research. The content herein is curated for an audience with a professional background in immunology, oncology, and drug development, offering detailed data, experimental protocols, and visual workflows to support advanced research and therapeutic development.

Core Characteristics and Physicochemical Properties

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a well-characterized epitope derived from the tyrosinase protein.^{[1][2][3][4]} It is specifically recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes (TILs), making it a significant target in the development of peptide-based vaccines and adoptive T-cell therapies for melanoma patients who are HLA-A24 positive.^{[1][2][3]}

Quantitative Data Summary

Property	Value	Source
Amino Acid Sequence	AFLPWHRLF	[1][2][3][4]
Molecular Formula	C61H83N15O10	[1]
Molecular Weight	1186.41 g/mol	[1]
Purity (typical)	>95% (via HPLC)	[2]
Solubility	≥ 2.08 mg/mL (1.75 mM) in 10% DMSO + 90% corn oil	[1]
HLA Restriction	HLA-A*24:02	[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and functional assessment of the Tyrosinase (206-214) peptide are outlined below. These protocols are foundational for preclinical and clinical research involving this peptide.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing the Tyrosinase (206-214) peptide. The following protocol provides a general framework.

1. Synthesis:

- **Resin:** Wang or Rink amide resin is suitable, depending on the desired C-terminal modification.
- **Amino Acid Activation:** Use HBTU/HOBt or HATU in the presence of a tertiary amine like N,N-diisopropylethylamine (DIPEA) for carboxyl group activation.
- **Coupling:** Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the solid support.
- **Deprotection:** Remove the Fmoc protecting group with 20% piperidine in dimethylformamide (DMF) between each coupling step.

- Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) after each coupling and deprotection step.

2. Cleavage and Deprotection:

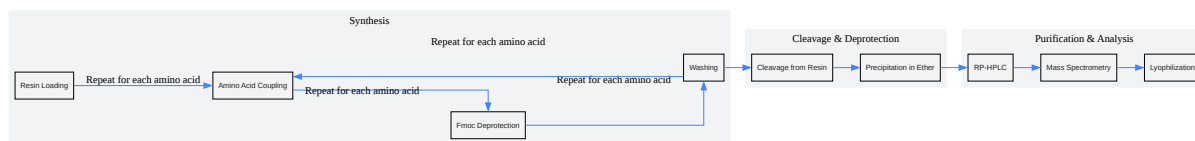
- Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether.

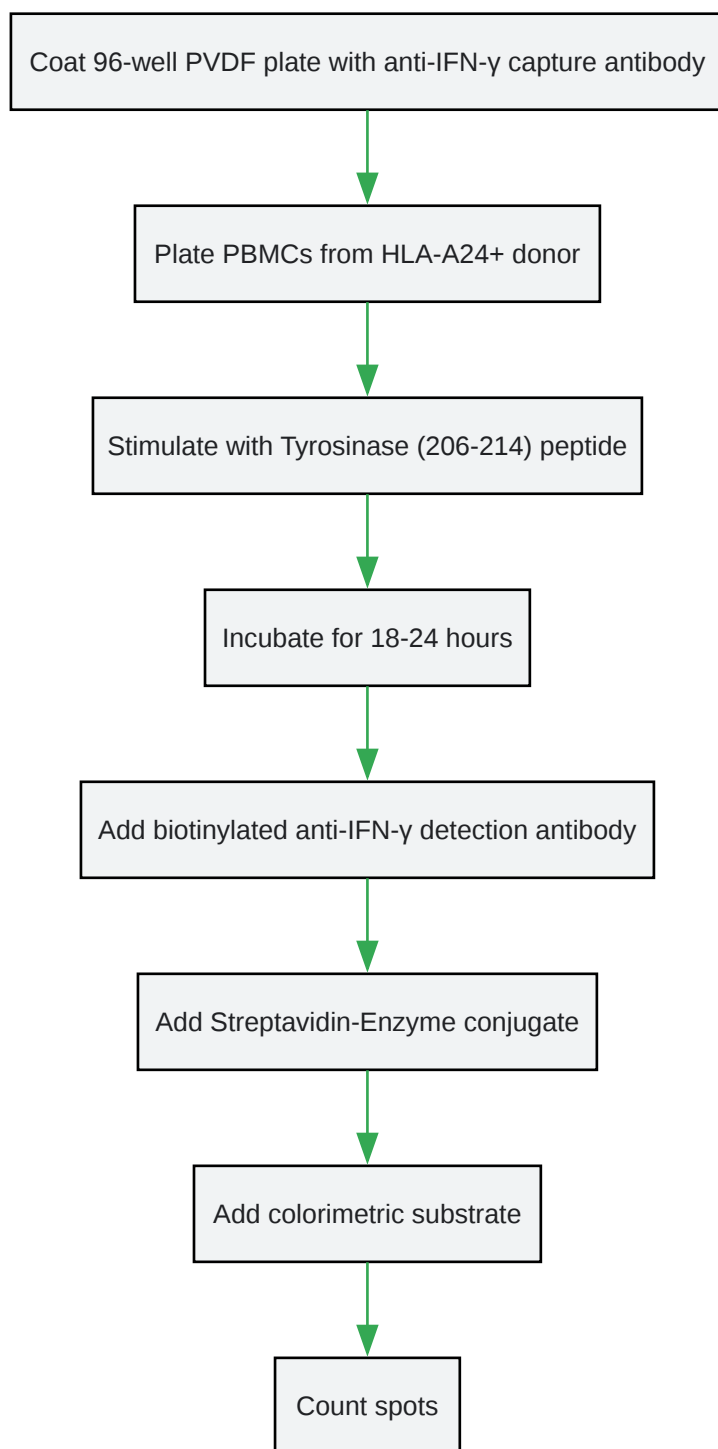
3. Purification:

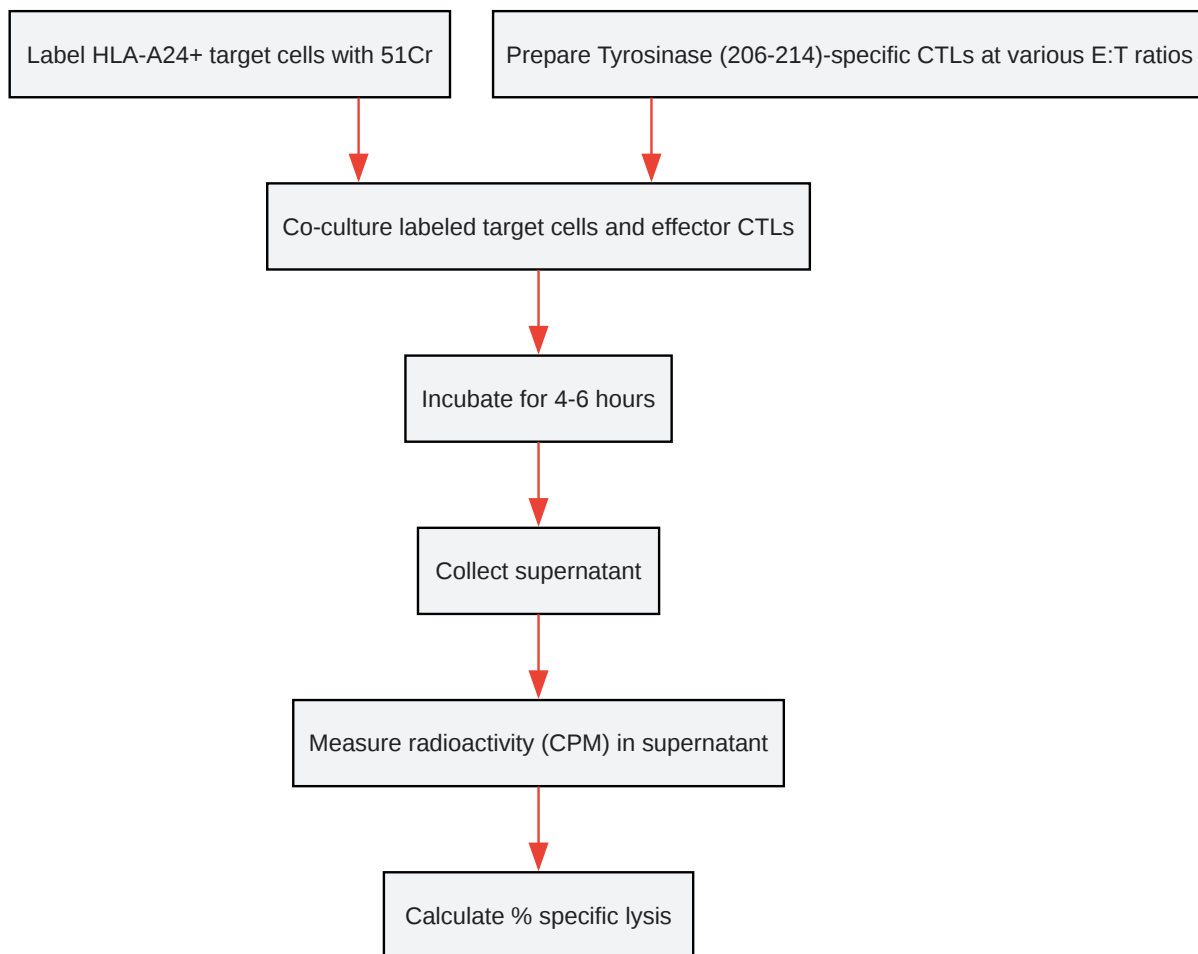
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Use a water/acetonitrile gradient containing 0.1% TFA.
- Collect fractions corresponding to the major peak and confirm the molecular weight using mass spectrometry.

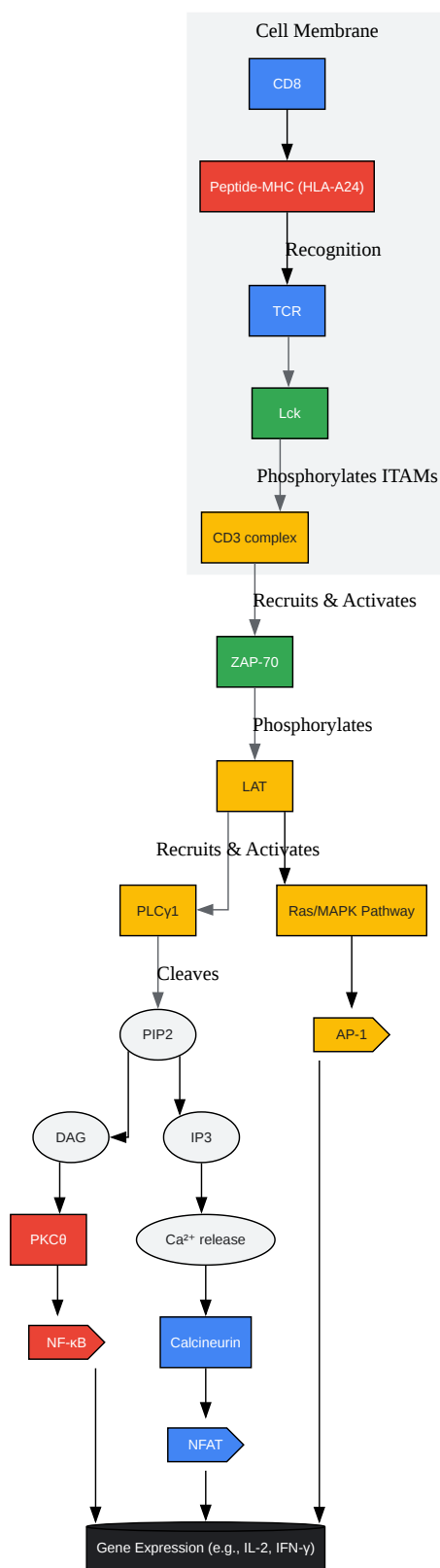
4. Lyophilization:

- Lyophilize the purified fractions to obtain a stable, powdered form of the peptide.









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